2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c1-21-9-4-2-8(3-5-9)19-12-11(17-18-19)13(16-7-15-12)22-6-10(14)20/h2-5,7H,6H2,1H3,(H2,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJQNQFZABFJNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials
Formation of Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization with formamide under acidic conditions.
Introduction of Sulfanylacetamide Moiety: The sulfanylacetamide moiety can be introduced by reacting the triazolopyrimidine intermediate with chloroacetamide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes must ensure the safety and environmental compliance of the production methods.
Chemical Reactions Analysis
Key Reaction Steps
The synthesis and chemical behavior of this compound involve multiple steps, each targeting specific functional groups. Below is a breakdown of the critical reactions:
Formation of the Triazolo-Pyrimidine Core
The fused triazolo[4,5-d]pyrimidine ring system is typically synthesized via cycloaddition reactions (e.g., Huisgen azide-alkyne cycloaddition) followed by annulation . While direct details for this compound are not explicitly provided, analogous syntheses suggest:
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Reagents : Azide precursors, alkynes, copper catalysts.
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Conditions : Room temperature or mild heating, often in polar aprotic solvents.
Thioether Linkage Formation
The sulfanyl (-S-) group is typically formed via nucleophilic substitution , where a thiolate attacks a halogenated precursor:
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Reagents : Thiols (e.g., mercaptans), bases (e.g., potassium carbonate).
Acetamide Group Formation
The acetamide moiety is synthesized through amide coupling , often using activated esters or acid chlorides:
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Reagents : Acetyl chloride, coupling agents (e.g., HOBt, EDC).
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Conditions : Room temperature to mild heating, with bases like DMAP .
Triazole-Pyrimidine Ring Formation
The triazolo[4,5-d]pyrimidine core forms via a two-step process :
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Cycloaddition : Azide and alkyne react to form a triazole ring.
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Annulation : Condensation reactions close the pyrimidine ring.
Amide Bond Formation
The acetamide group forms via nucleophilic acyl substitution :
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An amine reacts with an acyl chloride or activated ester, facilitated by coupling agents.
Stability and Reactivity
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Hydrolytic Stability : The amide and thioether groups are relatively stable under mild conditions but may hydrolyze under acidic or basic extremes.
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Reactivity : The triazolo-pyrimidine core is sensitive to UV light and strong oxidizers, while the methoxyphenyl group enhances solubility.
Research Findings
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Biological Activity : Similar triazolo-pyrimidine derivatives exhibit antimicrobial and anticancer properties, suggesting potential therapeutic applications .
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Structural Analogues : Compounds with chlorobenzyl or trifluoromethyl groups show enhanced activity, highlighting the role of substituents .
Challenges and Limitations
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In studies, compounds with similar structures have shown IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil, suggesting enhanced potency against specific cancer types .
Antimicrobial Properties
The triazole ring in the compound is known for its antifungal and antibacterial activities. Compounds containing triazole moieties have been explored for their efficacy against resistant strains of bacteria and fungi. Preliminary studies suggest that the sulfanyl group may play a role in enhancing the antimicrobial action of the compound .
Neurological Applications
There is emerging interest in the neuroprotective effects of triazole-containing compounds. Some studies have suggested that these compounds could be beneficial in treating neurodegenerative diseases by modulating neuroinflammatory pathways. The specific mechanisms remain to be fully elucidated but warrant further investigation given the rising incidence of conditions like Alzheimer's and Parkinson's diseases .
Anti-inflammatory Effects
The potential anti-inflammatory properties of this compound have been noted in preliminary studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound may also exhibit similar effects, which could be beneficial in treating chronic inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets in biological systems. The triazolopyrimidine core can bind to enzymes and receptors, modulating their activity. This compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it may interact with receptors involved in inflammatory responses, reducing inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons between the target compound and related triazolopyrimidine derivatives:
Structural and Functional Insights:
Substituent Effects on Lipophilicity and Solubility :
- The 4-methoxyphenyl group in the target compound provides moderate lipophilicity compared to the 4-fluorobenzyl analog (higher logP due to fluorine) . However, the methoxy group may reduce phase I metabolism by cytochrome P450 enzymes, enhancing stability .
- Sulfanyl acetamide at position 7 offers hydrogen-bonding capacity, contrasting with benzoxazolylsulfanyl (), which prioritizes hydrophobic interactions .
Biological Activity :
- Unlike Zaprinast (PDE5-specific), the target compound’s methoxy and sulfanyl groups may broaden selectivity toward other PDE isoforms or XDH .
- Ticagrelor ’s cyclopropane and hydroxyethoxy groups enable high receptor affinity but introduce synthetic complexity absent in the target compound .
Pharmacokinetic Considerations: The target compound’s molecular weight (~371.4) aligns with drug-like properties (Rule of Five), whereas ticagrelor (~522.6) requires formulation additives (e.g., non-hygroscopic binders) to maintain stability .
Research Findings and Implications
- Enzyme Inhibition : Triazolopyrimidines with sulfur-containing substituents (e.g., sulfanyl, benzoxazolyl) demonstrate potent inhibition of XDH and NADPH oxidase, suggesting the target compound may share this activity .
- Metabolic Stability : The 4-methoxyphenyl group likely reduces CYP2E1-mediated oxidation compared to fluorinated analogs, as seen in related compounds .
Biological Activity
The compound 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a novel triazolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure
The chemical formula for the compound is , with a molecular weight of approximately 421.48 g/mol. The structure consists of a triazolo-pyrimidine core linked to a sulfanyl acetamide group.
Research suggests that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Some studies indicate that triazolo-pyrimidine derivatives can inhibit specific enzymes involved in tumor growth and proliferation. For instance, inhibition of LSD1 (lysine-specific demethylase 1) has been reported as a mechanism by which these compounds modulate cancer cell growth and migration .
- Antimicrobial Activity : The compound has shown promise against certain bacterial strains, although specific data on its efficacy against ESKAPE pathogens remains limited. Related compounds have demonstrated activity against Mycobacterium tuberculosis, suggesting potential for further exploration in antimicrobial applications .
Anticancer Activity
A series of studies have evaluated the anticancer properties of triazolo-pyrimidine derivatives. The following table summarizes the IC50 values for various cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 2-{[3-(4-methoxyphenyl)... | MCF-7 | 45 - 97 |
| HCT-116 | 6 - 99 | |
| HepG-2 | 48 - 90 | |
| Sorafenib | MCF-7 | 144 |
| HCT-116 | 176 | |
| HepG-2 | 19 |
These results indicate that the compound exhibits significant cytotoxic activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with lower efficacy observed against liver cancer (HepG-2) .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of electron-donating groups at specific positions on the phenyl ring enhances biological activity. For example:
- Compounds with methyl substituents at the ortho and meta positions exhibited improved anti-proliferative effects compared to those with electron-withdrawing groups like bromo substitutions .
Case Studies
- Inhibition of Cancer Cell Migration : A study demonstrated that treatment with a related triazolo-pyrimidine significantly reduced the migration ability of gastric cancer cells (MGC-803), highlighting its potential as an anti-metastatic agent .
- Antimycobacterial Screening : In another investigation, derivatives were screened for activity against Mycobacterium tuberculosis, where certain analogs showed selective inhibition against drug-sensitive strains .
Q & A
Basic Research Questions
Q. What are the conventional synthetic routes for 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide, and what are the critical intermediates?
- Methodology : The compound is synthesized via a multi-step process involving:
- Step 1 : Formation of the triazolo[4,5-d]pyrimidine core through cyclocondensation of 4-methoxyphenyl-substituted precursors.
- Step 2 : Sulfur insertion at the 7-position via nucleophilic substitution using thiourea or thioacetamide derivatives.
- Step 3 : Acetamide functionalization at the sulfanyl group using chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF).
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
- NMR :
- -NMR: Aromatic protons from the 4-methoxyphenyl group (δ 6.8–7.4 ppm), singlet for triazole protons (δ 8.2–8.5 ppm), and acetamide NH (δ 5.5–6.0 ppm).
- -NMR: Carbonyl signals (δ 165–170 ppm) and methoxy carbons (δ 55–56 ppm).
Q. What solvent systems and reaction conditions optimize the yield of this compound?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. Ethanol/water mixtures improve crystallization.
- Optimization : Use a fractional factorial design (e.g., Taguchi method) to test variables: temperature (80–120°C), catalyst (e.g., Pd/C for deprotection), and stoichiometric ratios (1:1.2 for sulfur insertion). Response surface modeling identifies optimal conditions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path searches) predict reaction pathways and transition states for synthesizing this compound?
- Approach :
- Quantum Chemistry : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to model cyclocondensation and sulfur insertion steps.
- Reaction Path Search : Use nudged elastic band (NEB) methods to identify energy barriers for key intermediates.
Q. What strategies resolve contradictions in bioactivity data (e.g., varying IC values) across different assays?
- Experimental Design :
- Control Variables : Standardize assay conditions (pH, temperature, cell lines) using a Latin square design.
- Statistical Analysis : Apply ANOVA to identify outliers and principal component analysis (PCA) to cluster data trends.
Q. How can molecular dynamics (MD) simulations elucidate the binding mechanism of this compound with biological targets?
- Protocol :
- Docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., EGFR kinase).
- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field to assess stability of ligand-target complexes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
